molecular formula C23H15N3O3S B2948571 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 863593-77-5

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2948571
M. Wt: 413.45
InChI Key: FVSIDTGOENLRTC-UHFFFAOYSA-N
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Description

“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a thiazolo[5,4-b]pyridine ring, a chromene ring, and an amide group .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, starting from commercially available substances. For instance, thiazolo[5,4-b]pyridines can be prepared in seven steps from commercially available substances . The synthesis typically involves the formation of a bicyclic scaffold, followed by various modifications .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the functional groups it contains. It includes a thiazolo[5,4-b]pyridine ring attached to a chromene ring via an amide linkage .


Chemical Reactions Analysis

The compound, due to its multiple reactive sites, can undergo a variety of chemical reactions. The thiazolo[5,4-b]pyridine core, in particular, is known for its wide range of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .

Future Directions

The compound’s potential for medicinal chemistry is noteworthy, given the biological relevance of the thiazolo[5,4-b]pyridine scaffold . Future research could explore its pharmacological effects and potential applications in drug discovery.

properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S/c1-13-15(21-26-18-9-5-11-24-22(18)30-21)7-4-8-17(13)25-20(27)16-12-14-6-2-3-10-19(14)29-23(16)28/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSIDTGOENLRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

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